molecular formula C24H21FN2O3 B6568912 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide CAS No. 946266-82-6

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B6568912
CAS RN: 946266-82-6
M. Wt: 404.4 g/mol
InChI Key: DWOUSBXKUAHMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide (FBTQ) is a novel small molecule that has been gaining attention in the scientific community due to its potential therapeutic applications. FBTQ is a synthetic compound that is derived from quinoline and acetamide, and is a member of the 2-arylbenzamide family. It has been identified as having a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-fungal properties. FBTQ has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide has been studied extensively in the scientific community due to its potential therapeutic applications. It has been identified as having a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-fungal properties. In addition, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide's mechanism of action is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Inhibition of these enzymes has been shown to have anti-inflammatory and anti-cancer effects, as well as to reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, including monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Inhibition of these enzymes has been shown to have anti-inflammatory and anti-cancer effects, as well as to reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, including monoamine oxidase (MAO) and acetylcholinesterase (AChE).

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide has several advantages for lab experiments. It is a small molecule, which makes it easy to handle and manipulate in the lab. It is also relatively stable, which makes it easier to store and transport. In addition, it is a synthetic compound, which makes it easy to synthesize in the lab. However, this compound also has some limitations. It is a relatively new compound, so there is still a lot that is not known about its effects and mechanisms of action. In addition, it has a relatively short half-life, which makes it difficult to use in long-term studies.

Future Directions

There are a number of potential future directions for the study of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide. The most promising areas of research include exploring its potential therapeutic applications, such as its use in the treatment of neurological disorders, autoimmune diseases, and cancer. In addition, further research is needed to better understand its mechanism of action and to identify potential drug interactions. Other potential future directions include exploring its potential use in drug delivery systems, as well as its potential use as a biomarker for disease diagnosis. Finally, further research is needed to explore its potential use in the development of novel therapeutics.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of a variety of organic solvents and catalysts to produce the desired compound. Enzymatic synthesis involves the use of enzymes to catalyze the reactions necessary to produce the desired compound. The most commonly used enzymatic method for the synthesis of this compound is the use of lipases, which are enzymes that catalyze the hydrolysis of lipids.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c25-20-10-4-5-11-22(20)30-16-23(28)26-19-13-12-17-9-6-14-27(21(17)15-19)24(29)18-7-2-1-3-8-18/h1-5,7-8,10-13,15H,6,9,14,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOUSBXKUAHMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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